molecular formula C18H34O4Pb B14117762 Lead(2+) neononanoate CAS No. 93894-48-5

Lead(2+) neononanoate

Cat. No.: B14117762
CAS No.: 93894-48-5
M. Wt: 521 g/mol
InChI Key: NFCLVERKTMMEKW-UHFFFAOYSA-L
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Lead(2+) neononanoate can be synthesized through the reaction of lead(II) oxide or lead(II) acetate with neononanoic acid. The reaction typically occurs in an organic solvent such as toluene or hexane, under reflux conditions. The general reaction scheme is as follows:

PbO+2C9H19COOHPb(C9H19COO)2+H2O\text{PbO} + 2 \text{C}_9\text{H}_{19}\text{COOH} \rightarrow \text{Pb(C}_9\text{H}_{19}\text{COO)}_2 + \text{H}_2\text{O} PbO+2C9​H19​COOH→Pb(C9​H19​COO)2​+H2​O

In this reaction, lead(II) oxide reacts with neononanoic acid to form this compound and water. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to obtain a high-purity product. The choice of solvent and reaction conditions can be optimized to maximize yield and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

Lead(2+) neononanoate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to lead(IV) compounds under specific conditions.

    Reduction: It can be reduced back to lead(0) or lead(II) compounds.

    Substitution: The carboxylate groups in this compound can be substituted with other ligands, such as halides or phosphates.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used to oxidize this compound.

    Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used for reduction reactions.

    Substitution Reactions: Halide salts (e.g., NaCl, KBr) can be used to substitute the carboxylate groups.

Major Products Formed

    Oxidation: Lead(IV) oxide (PbO₂) or other lead(IV) compounds.

    Reduction: Metallic lead (Pb) or lead(II) compounds.

    Substitution: Lead halides (e.g., PbCl₂, PbBr₂) or other substituted lead compounds.

Scientific Research Applications

Lead(2+) neononanoate has several applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other lead-containing compounds and materials.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.

    Industry: Utilized in the production of specialized coatings, catalysts, and other industrial materials.

Mechanism of Action

The mechanism of action of lead(2+) neononanoate involves its interaction with various molecular targets. As a lead compound, it can act as a Lewis acid, accepting electron pairs from donor molecules. This property allows it to form complexes with various ligands, influencing its reactivity and biological activity. The pathways involved in its action include coordination with biomolecules, disruption of cellular processes, and potential oxidative stress induction.

Comparison with Similar Compounds

Lead(2+) neononanoate can be compared with other lead carboxylates, such as lead(2+) acetate and lead(2+) stearate. While all these compounds share similar lead coordination chemistry, this compound is unique due to its specific carboxylate ligand, neononanoic acid. This uniqueness can influence its solubility, reactivity, and applications.

Similar Compounds

    Lead(2+) acetate: Pb(C₂H₃O₂)₂

    Lead(2+) stearate: Pb(C₁₈H₃₅O₂)₂

    Lead(2+) formate: Pb(HCOO)₂

These compounds differ in their carboxylate ligands, which can affect their physical and chemical properties, as well as their applications in various fields.

Properties

CAS No.

93894-48-5

Molecular Formula

C18H34O4Pb

Molecular Weight

521 g/mol

IUPAC Name

6,6-dimethylheptanoate;lead(2+)

InChI

InChI=1S/2C9H18O2.Pb/c2*1-9(2,3)7-5-4-6-8(10)11;/h2*4-7H2,1-3H3,(H,10,11);/q;;+2/p-2

InChI Key

NFCLVERKTMMEKW-UHFFFAOYSA-L

Canonical SMILES

CC(C)(C)CCCCC(=O)[O-].CC(C)(C)CCCCC(=O)[O-].[Pb+2]

Origin of Product

United States

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